molecular formula C15H22O B100234 alpha-Sinensal CAS No. 17909-77-2

alpha-Sinensal

Cat. No. B100234
CAS RN: 17909-77-2
M. Wt: 218.33 g/mol
InChI Key: PFSTYGCNVAVZBK-JQGMZEBDSA-N
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Description

Alpha-Sinensal: Comprehensive Analysis

Alpha-sinensal is not directly discussed in the provided papers. However, the papers do mention alpha-related compounds and technologies that could potentially be relevant to the broader context of alpha-sinensal. For instance, the term "alpha" appears in the context of alpha-defensin, a biomarker for diagnosing periprosthetic joint infection (PJI), and alpha-alumina, a material with specific physical and chemical properties . Alphaviruses are also mentioned as vectors for therapeutic applications . While these studies do not focus on alpha-sinensal, they highlight the importance of alpha-nomenclature in various scientific fields.

Synthesis Analysis

The synthesis of alpha-sinensal is not covered in the provided papers. However, the synthesis of related compounds or materials, such as alpha-alumina, involves specific processes that ensure high purity and desired material properties . These processes could be analogous to the methods used in synthesizing complex organic molecules like alpha-sinensal.

Molecular Structure Analysis

The molecular structure of alpha-sinensal is not analyzed in the provided papers. However, understanding the molecular structure is crucial for predicting the behavior and reactivity of chemical compounds. For materials like alpha-alumina, the crystallography and grain size are important structural characteristics that determine its properties .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically related to alpha-sinensal. However, the papers do touch upon the reactivity of materials and biological agents, such as the interaction of alpha-defensin with biomarkers in the diagnosis of PJI and the replication strategy of alphaviruses as expression vectors .

Physical and Chemical Properties Analysis

While alpha-sinensal's properties are not directly reported, the papers provide insights into the properties of alpha-related compounds. For example, the evaluated material properties for sintered alpha-alumina include a wide range of physical, mechanical, and thermal properties, which are critical for its application in various industries . These properties are assessed through rigorous data evaluation and experimental studies, ensuring reliability and consistency.

Scientific Research Applications

  • Alpha-2 Adrenergic Agonists and Memory : A study found that alpha-2 adrenergic agonists like guanfacine can improve memory in aged nonhuman primates without causing sedative or hypotensive side effects, suggesting potential applications in memory disorders treatment (Arnsten, Cai, & Goldman-Rakic, 1988).

  • Interferon-Alpha and Neuropsychiatric Effects : Interferon-alpha, a cytokine used in medical treatments, is known to induce various neuropsychiatric effects, including depressive and manic conditions. Understanding and managing these effects are crucial for patients undergoing interferon-alpha therapy (Raison, Demetrashvili, Capuron, & Miller, 2005).

  • Defensin Peptides and Eukaryotic Cells : Research on alpha-defensin and beta-defensins indicates that while alpha-defensin can promote proliferation or have cytotoxic effects at different concentrations, beta-defensins show little effect on various cells, highlighting their potential as antimicrobial agents (Nishimura et al., 2004).

  • Alpha-Adrenergic Receptor Stimulation and Cardiac Properties : A study on the effects of alpha-adrenergic stimulation on ventricular excitability and refractoriness in dogs showed that drugs like methoxamine and phenylephrine did not alter the heart's electrical properties, suggesting no direct effect of alpha-receptor activation on ventricular excitability in a normal heart (Kowey, Verrier, & Lown, 1983).

  • Effects of Alpha-Adrenoceptor Agonists and Antidepressants : A study exploring the effects of alpha-adrenoceptor agonists and antidepressants found varying impacts on pre- and postsynaptic alpha-adrenoceptors, with drugs like clonidine and guanfacine showing selectivity for presynaptic receptors. This research aids in understanding how different drugs interact with alpha receptors (Brown, Doxey, & Handley, 1980).

properties

IUPAC Name

(2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b13-8+,14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSTYGCNVAVZBK-JQGMZEBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)CCC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C/C=C(\C)/C=C)/CC/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063655, DTXSID90884997
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

180.00 °C. @ 1.00 mm Hg
Record name alpha-Sinensal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Sinensal

CAS RN

17909-77-2, 4955-32-2
Record name α-Sinensal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17909-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Sinensal
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E,E)-2,6,10-trimethyldodeca-2,6,9,11-tetraen-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINENSAL, ALPHA-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEZ02PE9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Sinensal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
G Buchi, H Wuest - Journal of the American Chemical Society, 1974 - ACS Publications
Condensation of (E)-3-methyl-2, 4-pentadien-1-ol (3) 7 from semihydrogenation of the corresponding acetylene, in ether solution containing 0.05 mol equiv of pyridine with 0.4 mol …
Number of citations: 41 pubs.acs.org
R Budiarto, R Poerwanto, E Santosa… - J. of Tropical Crop …, 2017 - researchgate.net
… The major portion of fruit extract consisted of 6-octadecenoic acid, palmitate and various fragrance compounds such as alpha sinensal, alpha limonene, beta citronellal, citronellol, and …
Number of citations: 22 www.researchgate.net
L Sharon‐Asa, M Shalit, A Frydman, E Bar… - The Plant …, 2003 - Wiley Online Library
… While fruit flavor is composed of complex combinations of soluble and volatile compounds, several low‐abundance sesquiterpenes, such as valencene, nootkatone, alpha‐sinensal, …
Number of citations: 244 onlinelibrary.wiley.com
WP Silvestre, F Agostini, LAR Muniz… - Journal of Food …, 2016 - Elsevier
… Some trace compounds, such as methyl-N-methyl anthranilate (mass fraction of 0,006 in the raw oil) and alpha sinensal (mass fraction of 0,004 in the raw oil), had their concentrations …
Number of citations: 62 www.sciencedirect.com
X Zhai, MQ Xi, QS Guo, HH Han, X Zhang… - Zhongguo Zhong yao …, 2014 - europepmc.org
… sweet soft orange blossom flavor, neroli tasted sweet and fresh, nerolidol tasted sweet with light aroma of wood, hexadecanal showed a weak aroma of flowers and wax, alpha-sinensal …
Number of citations: 5 europepmc.org
AL Gancel, JM Brillouet - 2002 - agritrop.cirad.fr
… Nootkatone, a grapefruit-specific sesquiterpene ketone, was fully recovered in the hybrid peel, while alpha-sinensal absent in peels from both parents was found in the hybrid. Other …
Number of citations: 4 agritrop.cirad.fr
AL Gancel, D Ollé, P Ollitrault, F Luro, JM Brillouet - 2002 - agris.fao.org
… In comparison to its parents, the hybrid overproduced citronellal in its leaves and alpha-sinensal and beta-sinensal in its peel. Based on these results, the future prospects for a better …
Number of citations: 2 agris.fao.org
A Assaeed, A Elshamy, AEN El Gendy, B Dar… - Agronomy, 2020 - go.gale.com
Pulicaria genus (fleabane) is characterized by its fragrant odor due to the presence of essential oil (EO). According to the literature reviews, the EO of Pulicaria somalensis O. Hoffm.(…
Number of citations: 0 go.gale.com
OJ Ferrer, RF Matthews - Journal of food science, 1987 - Wiley Online Library
… 21 alpha-Sinensal … 0.10 alpha-Sinensal … Perillaldehyde lJndecanal.+ unknown Dodecanal + unknown beta-Sinensal alpha-Sinensal Nootkatone Octyl acetate Octanal + mvrcene …
Number of citations: 23 ift.onlinelibrary.wiley.com
F Gutiérrez‐Rosales - Handbook of fruit and vegetable flavors, 2010 - Wiley Online Library
… butanone Ketone Strawberry, pineapple Furaneol Alcohol Cucumber 2-trans-6-cis Nonadienal Aldehyde Barlett pear Ethyl ester of 2, 4-decadienoic acid Ester Mandarin Alpha-sinensal …
Number of citations: 6 onlinelibrary.wiley.com

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